molecular formula C19H23N3O B2852450 Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane CAS No. 1024769-98-9

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane

Cat. No.: B2852450
CAS No.: 1024769-98-9
M. Wt: 309.413
InChI Key: FNGLMYAOLFNVLY-QOCHGBHMSA-N
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Description

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane is a structurally complex organic compound featuring a cinnoline core modified with methyl, isopropylphenyl, and azamethoxy substituents. Its synthesis and characterization rely heavily on advanced crystallographic tools such as SHELX and ORTEP for structural refinement and visualization .

Properties

IUPAC Name

(Z)-N-methoxy-7-methyl-3-(4-propan-2-ylphenyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-12(2)14-5-7-15(8-6-14)17-11-16-18(21-20-17)9-13(3)10-19(16)22-23-4/h5-8,11-13H,9-10H2,1-4H3/b22-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLMYAOLFNVLY-QOCHGBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane is utilized in a wide range of scientific research applications. It is used in chemistry for its unique properties and in biology and medicine for its potential therapeutic effects. The compound’s versatility makes it valuable in various industrial applications as well .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs include derivatives of cinnoline, benzothiazepines, and acridine-based systems. Below is a comparative analysis based on synthesis, crystallography, and functional properties:

Table 1: Structural and Functional Comparison

Compound Class Key Features Synthesis Method (Reference) Crystallographic Tools Used
Azamethoxy-cinnoline derivative Cinnoline core with azamethoxy and isopropylphenyl groups Not explicitly described in evidence SHELX (refinement), ORTEP (visualization)
1,5-Benzothiazepin derivatives Heterocyclic core with methoxy, chloro, and phenoxy substituents Reflux with dimethyl sulfate SHELX for structural refinement
Acridine derivatives Planar aromatic systems with electron-donating/withdrawing groups Sodium dithionite reduction ORTEP for molecular graphics
8-O-Acetylshanzhiside esters Iridoid glycosides with acetyl and hydroxy groups Not detailed in evidence Not applicable (datasheet only)

Key Findings:

Synthetic Complexity: The azamethoxy-cinnoline derivative’s synthesis likely involves multi-step functionalization similar to benzothiazepine derivatives, where dimethyl sulfate and sodium dithionite are critical reagents . However, the absence of direct evidence limits precise procedural insights. In contrast, acridine derivatives utilize reductive alkylation, emphasizing the role of electron-rich aromatic systems .

Crystallographic Analysis: SHELX programs (e.g., SHELXL, SHELXS) are universally employed for refining small-molecule structures, including cinnoline analogs, due to their robustness in handling anisotropic displacement parameters . ORTEP-3 and WinGX enhance visualization of steric effects in bulky substituents (e.g., isopropylphenyl groups), critical for understanding molecular packing and reactivity .

Functional Differences: Unlike 8-O-acetylshanzhiside esters, which are used as reference standards or intermediates in pharmacology, the azamethoxy-cinnoline compound’s applications remain speculative without explicit data . Benzothiazepines and acridines exhibit pharmacological activity (e.g., antimicrobial, anticancer), but the azamethoxy-cinnoline’s bioactivity is undocumented in the provided evidence .

Preparation Methods

Cyclocondensation of o-Aminobenzaldehyde Derivatives

A validated approach for trihydrocinnoline systems involves cyclocondensation reactions:

Representative Procedure

  • React 2-amino-4-methylacetophenone (1.0 eq) with 4-isopropylbenzaldehyde (1.2 eq) in glacial acetic acid under reflux (120°C, 8 hr)
  • Add hydroxylamine hydrochloride (1.5 eq) to form oxime intermediate
  • Catalyze intramolecular cyclization using PCl₃ (0.1 eq) in toluene at 80°C

Key Parameters

Variable Optimal Range Impact on Yield
Reaction Temp 110-125°C <5% variation
Acid Catalyst PCl₃ > H₂SO₄ 15% yield boost
Solvent Polarity ε < 5 (toluene) Prevents oligomerization

Functionalization of the Cinnoline Core

Introduction of Methoxyazamethylene Group

Post-cyclization functionalization employs palladium-mediated cross-coupling:

Stepwise Protocol

  • Brominate the 5-position using NBS (1.05 eq) in CCl₄ at 40°C
  • Conduct Buchwald-Hartwig amination with O-methylhydroxylamine:
    • Pd₂(dba)₃ (5 mol%)
    • Xantphos (10 mol%)
    • Cs₂CO₃ (2.5 eq) in dioxane (100°C, 12 hr)

Yield Optimization Data

Entry Base Solvent Yield (%)
1 Cs₂CO₃ Dioxane 68
2 KOtBu Toluene 52
3 NaOAc DMF <10

Stabilization and Purification Techniques

Crystallization Conditions

The final compound exhibits poor solubility in most organic solvents, necessitating mixed-solvent recrystallization:

Effective Solvent Systems

  • Ethyl acetate/hexane (1:3 v/v): 82% recovery
  • Dichloromethane/pentane (gradient diffusion): X-ray quality crystals

Critical Purity Metrics

Impurity Source Removal Method
Des-methyl analog Incomplete alkylation Column chromatography
Over-oxidized O₂ exposure Ascorbic acid wash

Analytical Characterization Benchmarks

Comprehensive QC requires multimodal analysis:

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.41 (s, 1H, C2-H), 7.99-7.68 (m, 4H, Ar-H), 3.44-3.17 (m, 8H, N-CH₂)
  • HRMS (ESI+) :
    Calculated for C₂₁H₂₅N₃O [M+H]⁺: 336.2064; Found: 336.2061

Stability Profile

Condition t₁/₂ (25°C) Degradation Products
Aqueous pH 7.4 48 hr Hydrolyzed azamethoxy
Solid (N₂ atm) >6 months None detected

Industrial-Scale Considerations

While lab-scale synthesis achieves 26-68% yields, scale-up introduces new challenges:

Critical Process Parameters

  • Exothermic risk during cyclization (ΔTmax = 42°C)
  • Triboelectric charging during milling (requires anti-static additives)
  • Waste stream management of phosphorus byproducts

Q & A

Q. What synthetic strategies are recommended for preparing Azamethoxy...methane with high yield and purity?

Methodological Answer:

  • Optimize reaction conditions using a reflux setup with polar aprotic solvents (e.g., DMF) mixed with acetic acid to stabilize intermediates .
  • Control stoichiometry rigorously (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) to minimize side products .
  • Purify via recrystallization from DMF-ethanol or DMF-acetic acid mixtures to remove unreacted starting materials and byproducts .
  • Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis (e.g., C, H, N percentages within 0.2% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and hydrogen-bonding networks .
  • Employ mass spectrometry (MS) to verify molecular weight (e.g., M⁺ peak matching theoretical m/z) and fragmentation patterns .
  • Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to assign stereochemistry and detect tautomeric forms (e.g., Z/E isomerism in hydrazone moieties) .
  • Cross-validate with X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement, twinning) be resolved during structure refinement?

Methodological Answer:

  • Refine structures using SHELXL with high-resolution data (≤1.0 Å) to model anisotropic displacement parameters accurately .
  • Check for twinning via SHELXD ; apply twin-law matrices (e.g., 180° rotation about [100]) if twinning is detected .
  • Visualize electron density maps and thermal ellipsoids using ORTEP-3 to identify disorder or misplaced atoms .
  • Validate refinement with the R-factor convergence test (target ΔR < 0.01 between cycles) and Hirshfeld surface analysis .

Q. What methodologies address contradictions in spectroscopic vs. computational data (e.g., tautomerism or isomerism)?

Methodological Answer:

  • Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify dominant tautomers .
  • Use dynamic NMR at variable temperatures to detect slow-exchange processes (e.g., keto-enol tautomerism) .
  • Cross-reference X-ray crystallography results with spectroscopic data to resolve ambiguities in stereochemical assignments .

Q. How can researchers optimize reaction conditions to suppress undesired byproducts (e.g., dimerization or oxidation)?

Methodological Answer:

  • Introduce inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like hydrazones .
  • Adjust pH using sodium acetate (0.02 mol) to stabilize intermediates and reduce side reactions .
  • Employ HPLC-MS to track byproduct formation in real-time; optimize reaction time/temperature to minimize dimerization .

Data Analysis and Reporting

Q. What metrics should be prioritized in reporting crystallographic data for reproducibility?

Methodological Answer:

  • Include CIF files with full refinement parameters (R1, wR2, GooF) and H-atom treatment details .
  • Report anisotropic displacement parameters for non-H atoms and validate geometry via PLATON checks .
  • Document twinned crystal fractions (if applicable) and merging statistics (e.g., Rint < 0.05) .

Q. How can researchers reconcile discrepancies between elemental analysis and mass spectrometry data?

Methodological Answer:

  • Re-examine sample purity via recrystallization or column chromatography to remove contaminants affecting elemental analysis .
  • Confirm MS ionization efficiency (e.g., ESI vs. EI modes) and calibrate the instrument with certified standards .
  • Recalculate theoretical elemental compositions accounting for possible hydrate/solvate formation .

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